molecular formula C24H42O21 B046569 Isomaltotetraose CAS No. 35997-20-7

Isomaltotetraose

Cat. No. B046569
CAS RN: 35997-20-7
M. Wt: 666.6 g/mol
InChI Key: DFKPJBWUFOESDV-KGUZVYKUSA-N
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Description

Synthesis Analysis

Isomaltotetraose synthesis involves enzymatic methods, notably through the transglycosylation activity of α-glucosidases from microorganisms such as Microbacterium sp., which utilize maltose as a glycosyl donor. Optimized conditions have yielded significant concentrations of isomaltotetraose along with other oligosaccharides (Ojha, Mishra, & Chand, 2015). Another approach involved chemical synthesis strategies, employing ethyl 2,3,4-tri-O-benzyl-6-O-p-nitrobenzoyl-1-thio-α-D-glucopyranoside as a precursor for iterative condensation reactions to produce isomaltotetraose (Koto, Uchida, & Zen, 1972).

Molecular Structure Analysis

The molecular structure of isomaltotetraose has been elucidated through NMR and mass spectrometry, revealing α-1,6-glycosidic linkages that define its structure. The chemical shift values in 13C NMR confirm the presence of α-1,6 linkages, indicative of its oligosaccharide nature (Ojha, Mishra, & Chand, 2015).

Chemical Reactions and Properties

Isomaltotetraose's reactivity primarily involves enzymatic reactions, including its synthesis through transglycosylation and potential hydrolysis back into smaller sugars. Its structure allows for specific interactions with enzymes, such as α-glucosidases, that recognize the α-1,6-glycosidic linkages (Vetere, Gamini, Campa, & Paoletti, 2000).

Physical Properties Analysis

The physical properties of isomaltotetraose, such as solubility, crystallinity, and melting point, are influenced by its molecular structure. While specific studies on these properties were not found, oligosaccharides like isomaltotetraose generally exhibit good solubility in water, contributing to their application in various aqueous formulations.

Chemical Properties Analysis

Isomaltotetraose exhibits typical chemical properties of oligosaccharides, including reactivity towards glycosidase enzymes and participation in Maillard reactions under certain conditions. Its stability under various conditions, such as pH and temperature, makes it suitable for use in food and pharmaceutical products (Heine et al., 2011).

Scientific Research Applications

Production and Synthesis

Isomaltotetraose, a component of isomalto-oligosaccharides (IMOs), is synthesized through transglycosylation activity using various microorganisms and enzymes. For instance, Microbacterium sp. has been used to produce a mixture of isomaltotetraose and other oligosaccharides. The yield and structure of these products can be optimized through specific conditions and substrates, leading to increased productivity and efficient conversion (Ojha, Mishra, & Chand, 2015).

Enzymatic Action and Molecular Structure

Research into the enzymatic production of isomaltotetraose has shed light on the molecular mechanisms and the role of specific enzymes and amino acids in this process. Novel enzymes like dextranase and endodextranase from Paenibacillus sp. have been identified, which primarily produce isomaltotetraose. Studies have also focused on the identification of catalytic residues and their functions, enhancing our understanding of the molecular structure and the enzymatic activity involved in isomaltotetraose production (Kim et al., 2012; Ko et al., 2016).

Functional Properties and Applications

The functional properties of isomaltotetraose, such as its role in the formation of specific oligosaccharides and its interactions with enzymes like multifunctional amylase, have been extensively studied. These studies have implications for its use in various applications, including the production of dietary fibers and the development of novel food products. For example, isomaltotetraose's role in the action modes of oligosaccharide-producing multifunctional amylase (OPMA) has been investigated, revealing insights into its substrate specificity and transglycosylation activity (Wang, Li, & Zhang, 2010).

Analytical Methods and Quantification

The development of methods for the quantification of isomaltotetraose in various foods and products has been a significant area of research. High-performance liquid chromatography (HPLC) and other analytical techniques have been employed to accurately measure the concentration of isomaltotetraose in different matrices, which is crucial for quality control and product development (Fang-yuan, 2010).

Future Directions

Isomaltotetraose has a high potential for use in structural analysis of dextrans . The product patterns can be adjusted by choosing the correct enzyme as well as a defined enzyme activity .

properties

CAS RN

35997-20-7

Product Name

Isomaltotetraose

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1

InChI Key

DFKPJBWUFOESDV-KGUZVYKUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O

Other CAS RN

104723-76-4

synonyms

O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose; 

Origin of Product

United States

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